molecular formula C21H27NO7 B3999863 N-benzyl-2-[2-(2-ethoxyphenoxy)ethoxy]ethanamine;oxalic acid

N-benzyl-2-[2-(2-ethoxyphenoxy)ethoxy]ethanamine;oxalic acid

Cat. No.: B3999863
M. Wt: 405.4 g/mol
InChI Key: RIUJAPMTRJPZDR-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(2-ethoxyphenoxy)ethoxy]ethanamine; oxalic acid is a chemical compound with the molecular formula C17H21NO2. This compound is known for its unique structure, which includes a benzyl group, an ethoxyphenoxy group, and an ethanamine group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(2-ethoxyphenoxy)ethoxy]ethanamine typically involves the reaction of benzylamine with 2-(2-ethoxyphenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-2-[2-(2-ethoxyphenoxy)ethoxy]ethanamine may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and automated synthesis, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(2-ethoxyphenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-benzyl-2-[2-(2-ethoxyphenoxy)ethoxy]ethanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(2-ethoxyphenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-2-[2-(2-ethoxyphenoxy)ethoxy]ethanamine include:

  • N-benzyl-2-(2-methoxyphenoxy)ethanamine
  • N-benzyl-2-(2-ethoxyphenoxy)cyclohexanamine

Uniqueness

N-benzyl-2-[2-(2-ethoxyphenoxy)ethoxy]ethanamine is unique due to its specific chemical structure, which imparts distinctive properties and reactivity. Its combination of benzyl, ethoxyphenoxy, and ethanamine groups makes it a versatile compound with a wide range of applications in scientific research and industry.

Properties

IUPAC Name

N-benzyl-2-[2-(2-ethoxyphenoxy)ethoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3.C2H2O4/c1-2-22-18-10-6-7-11-19(18)23-15-14-21-13-12-20-16-17-8-4-3-5-9-17;3-1(4)2(5)6/h3-11,20H,2,12-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUJAPMTRJPZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.